molecular formula C21H14ClN5O2S B2510187 N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 866810-64-2

N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2510187
CAS RN: 866810-64-2
M. Wt: 435.89
InChI Key: LMOQDFPZFBOPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a biochemical used for proteomics research . It has a molecular weight of 435.89 .


Synthesis Analysis

A series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines . The starting material 2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline was synthesized from anthranilic acid .


Molecular Structure Analysis

The molecular formula of “N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is C21H14ClN5O2S . The average mass is 449.913 Da and the monoisotopic mass is 449.071320 Da .

Scientific Research Applications

Antihistaminic and Antimicrobial Applications

Antihistaminic Activity

Research indicates that derivatives of [1,2,4]triazoloquinazoline exhibit significant antihistaminic activity. For example, compounds with the triazoloquinazoline structure have been synthesized and tested for in vivo H(1)-antihistaminic activity, showing promising results in protecting animals from histamine-induced bronchospasm. Compound 4-butyl-1-methyl-4H-[1,2,4]triazolo[4,3-a] quinazolin-5-one emerged as notably active, demonstrating comparable efficacy to chlorpheniramine maleate but with markedly reduced sedative effects (Alagarsamy et al., 2008).

Antimicrobial Activities

New derivatives of [1,2,4]triazole have been synthesized and assessed for their antimicrobial properties. Some compounds showed good or moderate activities against a variety of test microorganisms. This research highlights the potential of triazoloquinazoline derivatives as antimicrobial agents, with certain structures demonstrating promising efficacy (Bektaş et al., 2007).

Serotonin Receptor Antagonism and Adenosine Receptor Antagonism

Serotonin 5-HT6 Receptor Antagonists

Some phenylsulfonyl derivatives, closely related in structure, have shown high binding affinity and selectivity as 5-HT6 receptor antagonists. This suggests potential applications in treating neurological disorders, given the role of 5-HT6 receptors in cognitive processes (Ivachtchenko et al., 2010).

Adenosine Receptor Antagonists

Triazoloquinazoline derivatives have been identified as potent adenosine receptor (AR) antagonists, offering a new approach to modulate adenosine receptors, which are implicated in various physiological processes. These compounds include both selective antagonists for specific AR subtypes and multitarget antagonists, suggesting their utility in a broad range of therapeutic applications (Burbiel et al., 2016).

Nematicidal and Anticancer Activity

Nematicidal and Antimicrobial Agents

A class of triazolo[4,3-c]quinazolinylthiazolidinones demonstrated significant antimicrobial and nematicidal properties. These findings suggest the potential of these compounds in agricultural applications to protect crops from pests and diseases (Reddy et al., 2016).

Anticancer Activity

1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine derivatives have been studied for their anticancer activity, showing promising results against human neuroblastoma and colon carcinoma cell lines. This research underscores the potential therapeutic applications of triazoloquinazoline derivatives in oncology (Reddy et al., 2015).

Safety and Hazards

The safety data sheet for “N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine” indicates that it is for research and development use only, under the supervision of a technically qualified individual .

properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-chlorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClN5O2S/c22-14-10-12-15(13-11-14)23-19-17-8-4-5-9-18(17)27-20(24-19)21(25-26-27)30(28,29)16-6-2-1-3-7-16/h1-13H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMOQDFPZFBOPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine

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